BE“GHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Characterization Guide: 4-
(Bromomethyl)-2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Compound of Interest |

4-(Bromomethyl)-2-
Compound Name:
hydroxybenzonitrile

CAS No.: 210037-56-2

Cat. No.: B8614265

. J

Executive Summary & Compound Profile

4-(Bromomethyl)-2-hydroxybenzonitrile is a bifunctional building block characterized by an
electrophilic benzylic bromide and a nucleophilic phenolic hydroxyl group. It serves as a
linchpin in medicinal chemistry for fragment-based drug discovery (FBDD), particularly in the
design of PROTAC linkers and covalent cysteine-targeting warheads.

IUPAC Name: 4-(Bromomethyl)-2-hydroxybenzonitrile
e CAS Number: 210037-56-2 (Isomer specific)
e Molecular Formula: C

H
BrNO[1]
e Molecular Weight: 212.04 g/mol (
Br) / 214.04 g/mol (
Br)

» Key Reactivity: Alkylation (via -CH
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Br), Cyclization (via -OH/-CN), Nucleophilic Aromatic Substitution.

Synthesis & Sample Preparation

To ensure accurate spectroscopic data, the compound is typically synthesized via radical
bromination of 2-hydroxy-4-methylbenzonitrile. Impurities such as unreacted starting material or
the hydrolyzed benzyl alcohol can significantly alter spectral interpretation.

Synthesis Pathway (Wohl-Ziegler Reaction)

The standard protocol involves the reaction of 2-hydroxy-4-methylbenzonitrile with N-
bromosuccinimide (NBS) and a radical initiator (AIBN) in CClI

or trifluorotoluene.
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Figure 1: Radical bromination pathway for the synthesis of the target compound.

Sample Preparation for Spectroscopy
e Solvent Selection: DMSO-
is preferred over CDCI
to prevent aggregation of the phenolic hydroxyl group and to ensure solubility.

e Handling: The compound is a potent lachrymator and skin irritant. All samples must be
prepared in a fume hood.

 Stability: Analyze immediately. The benzylic bromide is prone to hydrolysis (forming the
benzyl alcohol) if the DMSO contains trace water.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data is derived from the structural modification of the precursor 2-hydroxy-4-

methylbenzonitrile, accounting for the deshielding effect of the bromine atom.

H NMR (400 MHz, DMSO- )

The spectrum is defined by the disappearance of the methyl singlet (2.36 ppm) and the

appearance of a downfield methylene signal.
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e Aromatic Region (7.0-7.7 ppm): The 1,2,4-substitution pattern is preserved. The proton ortho

to the cyano group (H6) remains the most downfield due to the anisotropy of the nitrile and

the electron-withdrawing nature of the ring.

o Benzylic Region (4.68 ppm): The substitution of H with Br (electronegative) shifts the signal

from ~2.3 ppm to ~4.7 ppm. A split into a doublet here would indicate incomplete reaction

(coupling to a remaining proton) or a chiral impurity, but in the pure product, it is a sharp

singlet.

C NMR (100 MHz, DMSO- )
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Infrared (IR) Spectroscopy

IR analysis is critical for confirming the presence of the nitrile group and the integrity of the

hydroxyl moiety.
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Wavenumber (cm

Vibration Mode Intensity Notes
)
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3200-3450 O-H Stretch Broad, Med Broadening indicates
hydrogen bonding.
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C nitrile band,;
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bromination.
) Benzene ring skeletal
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1220 C-O Stretch Strong Phenolic C-O bond.

Alkyl halide stretch;
600-700 C-Br Stretch Medium often obscured in
fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides the definitive confirmation of the halogen presence through
isotopic abundance.

lonization Mode: ESI- (Electrospray lonization, Negative
Mode)

e Primary lon: [M-H]
e Observed m/z: 210 and 212 (1:1 ratio)

e Mechanism: Deprotonation of the phenolic hydroxyl group.

lonization Mode: El (Electron Impact, 70 eV)

e Molecular lon (M
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): 211 and 213 (1:1 intensity ratio due to
Br and
Br natural abundance).

e Base Peak: m/z 132 (Loss of Br).
o Pathway: [C

H
BrNO]
[C

H

NO]

+ Br

o The resulting fragment is a resonance-stabilized quinoid-like cation.
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Figure 2: Proposed EI-MS fragmentation pathway showing the characteristic loss of bromine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pharmaffiliates.com [pharmaffiliates.com]

2. rsc.org [rsc.org]

3. spectrabase.com [spectrabase.com]

» To cite this document: BenchChem. [Spectroscopic Characterization Guide: 4-
(Bromomethyl)-2-hydroxybenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8614265#spectroscopic-data-nmr-ir-ms-of-4-
bromomethyl-2-hydroxybenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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